molecular formula C8H12N4O2S B1469950 3-((6-Aminopyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide CAS No. 1489204-55-8

3-((6-Aminopyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide

Cat. No. B1469950
M. Wt: 228.27 g/mol
InChI Key: LFUKGOKKZMCTEH-UHFFFAOYSA-N
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Description

“3-((6-Aminopyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide” is a compound with the molecular formula C8H12N4O2S . It is also known as LAP3 and is of interest in scientific research and industry.

Scientific Research Applications

Antimalarial and Antitumor Agents

Research on similar compounds, such as those involving pteridines and pyrimidines, has shown potential applications in developing antimalarial and antitumor agents. A study explored the synthesis and biological evaluation of new 6,7-disubstituted 2,4-diaminopteridines and 2-amino-4-hydroxypteridines, aiming to identify folate antagonists as candidate antimalarial and experimental antitumor agents. This indicates the relevance of pyrimidine derivatives in medicinal chemistry for designing drugs targeting specific diseases (Rosowsky, Chaykovsky, Lin, & Modest, 1973).

Supramolecular Chemistry

In the domain of supramolecular chemistry, bifunctional pyridine-aminopyrimidine/aminopyridine reagents have been synthesized, showcasing the importance of aminopyrimidines in constructing complex molecular architectures through hydrogen bonding. This research highlights the role of such compounds in developing new materials with specific properties, such as hydrogen-bond donors and acceptors, essential for molecular recognition processes (Aakeröy, Schultheiss, Desper, & Moore, 2007).

Organic Synthesis and Material Chemistry

Research into the reactivity and synthesis of related thiophene and pyrimidine derivatives has provided valuable insights into designing new organic reactions and materials. Studies have detailed methods for synthesizing novel compounds with potential applications in creating new materials or as intermediates in organic synthesis, emphasizing the versatility of pyrimidine and thiophene derivatives in chemical synthesis and material science. For example, exploring the molecular complexes of thiophene dioxides with amines has shed light on their potential for synthesizing aminodinitrobutadienes, indicating the utility of these compounds in developing new chemical entities with unique properties (Efremova, Lapshina, Berkova, & Berestovitskaya, 2004).

Coordination Framework Polymers

Another application area is in the design of coordination framework polymers. Research has demonstrated that lanthanide metal ions with N,N'-dioxide ligands can form intricate architectures, underscoring the importance of such compounds in the development of highly connected and complex materials for applications ranging from catalysis to gas storage (Hill, Long, Champness, Hubberstey, & Schröder, 2005).

properties

IUPAC Name

4-N-(1,1-dioxothiolan-3-yl)pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S/c9-7-3-8(11-5-10-7)12-6-1-2-15(13,14)4-6/h3,5-6H,1-2,4H2,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUKGOKKZMCTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC2=NC=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((6-Aminopyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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